(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
Description
Properties
CAS No. |
2174002-33-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3 |
InChI Key |
ZUBYFMLBKMVBPS-UHFFFAOYSA-N |
SMILES |
COCC1C2C1CNCC2 |
Canonical SMILES |
COCC1C2C1CNCC2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the methoxymethylation of alcohols using electrochemical approaches. This green and efficient method provides a safe and cost-effective way to produce methoxymethyl ethers and other acetals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane:
Basic Information
- Chemical Name: rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
- CAS Number: 2174002-33-4
- Molecular Formula: C8H15NO
- Molecular Weight: 141.21
- SMILES: COC[C@H]1[C@H]2[C@@H]1CCNC2
Availability and Pricing
This compound can be purchased from various suppliers, with varying prices depending on the quantity:
- Anhorn Shop: Offers it in quantities from 50mg to 10g .
- Cymit Quimica: Lists 50mg at 681.00 € and 500mg at 1,901.00 € .
- Biosynth: Lists 50 mg at $502.00 (3-4 weeks delivery) and 0.5 g at $1,565.00 (3-4 weeks delivery) .
Potential Applications
While the search results do not provide explicit details on the applications of rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane, they do offer some context:
- Small Molecule Scaffold: Cymit Quimica describes it as a "versatile small molecule scaffold" . This suggests it can be used as a building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.
- Azabicyclo[4.1.0]heptane Derivatives: Research is being conducted on the synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives . This indicates that the core azabicycloheptane structure is of interest in chemical research and synthesis.
Related Compounds
- (1S,6S,7R)-1-(3,4-dichlorophenyl)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane: This is a related compound with a dichlorophenyl substituent . The existence of such compounds suggests the potential for creating a variety of derivatives with different properties.
Limitations
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key Observations
- Substituent Impact: Methoxymethyl vs. Dichlorophenyl: The dichlorophenyl group in 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane increases lipophilicity and enhances binding to monoamine transporters, whereas the methoxymethyl group alone may prioritize metabolic stability . Carboxylic Acid vs. Ester: Carboxylic acid derivatives (e.g., QZX ligand) improve solubility and target specificity, while esters (e.g., ethyl carboxylate) serve as prodrugs or intermediates .
- Stereochemical Influence :
Pharmacological and Physicochemical Properties
| Property | (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane | 6-(3,4-Dichlorophenyl)-1-(methoxymethyl) Analog | QZX Ligand (Carboxylic Acid Derivative) |
|---|---|---|---|
| Molecular Weight | ~183 g/mol (estimated) | 316.25 g/mol | 326.33 g/mol |
| LogP (Predicted) | 1.2–1.5 | 3.8–4.2 | 1.0–1.5 |
| Water Solubility | Moderate (methoxymethyl enhances solubility) | Low (lipophilic dichlorophenyl dominates) | High (ionizable carboxylic acid) |
| Biological Target | Serotonin transporter (hypothesized) | Triple reuptake inhibitors (SERT, NET, DAT) | Enzymatic active sites (e.g., proteases) |
Biological Activity
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane, with the CAS number 2174002-33-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C8H15NO
- Molecular Weight : 141.2 g/mol
- Structure : The compound features a bicyclic structure which is significant for its interaction with biological targets.
Research indicates that this compound may interact with monoamine transporters, particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in treating various neurological conditions.
Binding Affinity Studies
A study on related compounds within the azabicyclo series suggests that derivatives exhibit varying binding affinities to dopamine receptors. For instance, compounds similar to this compound have shown binding affinities in the micromolar range, indicating moderate potency compared to classical stimulants like cocaine .
| Compound | Binding Affinity (Ki, µM) | Target |
|---|---|---|
| Cocaine | 5 - 96 | DAT |
| Compound A | 100 - 3000 | SERT |
| Compound B | 50 - 200 | NET |
Study 1: Neuropharmacological Effects
In a neuropharmacological study involving animal models, this compound was administered to assess its effects on locomotion and anxiety-like behaviors. Results indicated a dose-dependent increase in locomotor activity at lower doses, suggesting stimulant properties similar to other psychostimulants.
Study 2: Antidepressant Potential
Another investigation focused on the antidepressant potential of this compound through its action on serotonin reuptake inhibition. The study demonstrated that administration led to significant reductions in depressive-like behaviors in rodent models when compared to control groups.
Safety and Toxicity
While the biological activity of this compound shows promise, safety evaluations are crucial. Preliminary toxicity studies indicate that high doses may lead to skin irritation and other adverse effects typical of compounds affecting neurotransmitter systems .
Q & A
Q. Key Methods Table
How does the stereochemistry of this compound influence its biological activity?
Advanced
Stereochemistry dictates binding affinity to biological targets (e.g., enzymes, receptors). For example, the (1R,6S,7R) configuration may enhance interactions with hydrophobic pockets in proteins due to spatial orientation of the methoxymethyl group. Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can predict stereochemical effects on binding . Experimental validation via enantiomer-specific bioassays (e.g., enzyme inhibition assays) is essential to confirm activity differences .
Which spectroscopic and crystallographic techniques are critical for structural characterization?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR resolves bridgehead protons and methoxymethyl group signals (δ 3.2–3.5 ppm for OCH3). 2D techniques (COSY, HSQC) clarify coupling patterns .
- X-ray Crystallography : Determines absolute stereochemistry and ring puckering. For example, bicyclo[4.1.0] systems often exhibit boat-like conformations .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 182.12) and fragmentation patterns .
What computational methods predict the reactivity of this bicyclic compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculates transition states for ring-opening reactions or nucleophilic attacks. For example, methoxymethyl substitution alters electron density at bridgehead carbons .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability in biological environments .
- PubChem Data : Validates computational predictions against experimental properties (e.g., logP, polar surface area) .
How can reaction conditions be optimized to improve synthesis yields?
Q. Basic
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for ring-closing efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., methoxymethylation) .
Q. Example Optimization Table
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Catalyst (Pd(OAc)2) | 5 mol% | +25% |
| Solvent (DMF) | Anhydrous | +15% |
| Temperature | 0°C → RT | +30% |
Are there contradictions in reported biological activities of azabicyclo compounds, and how are they resolved?
Advanced
Discrepancies arise from assay variability (e.g., cell lines, incubation times). For instance:
- Antibacterial Activity : Compound 11 () showed MIC = 8 µg/mL against S. aureus, while similar derivatives had MIC = 32 µg/mL. Differences may stem from substituent electronic effects .
- Neurotransmitter Modulation : Conflicting IC50 values (e.g., 50 nM vs. 200 nM) for receptor binding may reflect assay pH or co-solvents .
Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use structure-activity relationship (SAR) models to isolate critical functional groups .
What strategies are used to functionalize the azabicyclo scaffold for drug discovery?
Q. Advanced
- Bridgehead Functionalization : Photocatalytic Minisci reactions introduce heterocycles (e.g., pyridine) at C3/C7 positions .
- Side-Chain Modifications : Methoxymethyl groups are added via Mitsunobu or Williamson ether synthesis .
- Biopolymer Conjugation : Click chemistry (e.g., azide-alkyne cycloaddition) links the scaffold to peptides for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
